molecular formula C12H16N2O3 B12545225 Methyl 4-[(3-aminopropyl)carbamoyl]benzoate CAS No. 672302-62-4

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate

Cat. No.: B12545225
CAS No.: 672302-62-4
M. Wt: 236.27 g/mol
InChI Key: JPVRHKSURKNFFB-UHFFFAOYSA-N
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Description

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a terminal primary amine via a carbamoyl-propyl spacer. This molecular architecture, which incorporates an aromatic ring, a polar carbamoyl linkage, and a flexible alkylamine chain, makes it a compound of significant interest in medicinal chemistry and chemical biology. Its structure suggests potential as a key intermediate or building block in the synthesis of more complex molecules. The primary amine group serves as a versatile handle for conjugation reactions, such as amide bond formation with carboxylic acids or reductive amination with aldehydes, enabling the creation of libraries of derivatives. The carbamoyl group can act as a bioisostere for ester or other carbonyl functionalities, potentially modulating the physicochemical properties and biological activity of resulting compounds. While specific documented research applications for this exact molecule are limited, its structural motifs are commonly found in compounds under investigation for various biological activities. Researchers might explore its utility in designing molecular probes, enzyme inhibitors, or as a scaffold in drug discovery efforts. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity and purity and for ensuring safe handling and use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

672302-62-4

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 4-(3-aminopropylcarbamoyl)benzoate

InChI

InChI=1S/C12H16N2O3/c1-17-12(16)10-5-3-9(4-6-10)11(15)14-8-2-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

JPVRHKSURKNFFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN

Origin of Product

United States

Preparation Methods

Procedure

  • Activation of Carboxylic Acid :
    • 4-Methoxycarbonylbenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
    • EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to activate the carboxylic acid at 0–5°C under nitrogen.
  • Amine Addition :
    • 3-Aminopropylamine (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.
  • Workup :
    • The mixture is diluted with ethyl acetate, washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.
    • The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (eluent: ethyl acetate/hexane).

Yield : 70–85%.
Key Considerations :

  • Excess amine ensures complete conversion but requires careful pH control to avoid side reactions (e.g., ester hydrolysis).
  • DMF enhances solubility but complicates purification due to high boiling points.

Acid Chloride Intermediate Route

This method converts 4-methoxycarbonylbenzoic acid into its corresponding acid chloride before amide bond formation, offering higher reactivity.

Procedure

  • Acid Chloride Formation :
    • 4-Methoxycarbonylbenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM at reflux for 2 hours.
    • Excess SOCl₂ is removed under reduced pressure.
  • Amine Coupling :
    • The acid chloride is dissolved in DCM and cooled to 0°C.
    • 3-Aminopropylamine (1.2 equiv) and triethylamine (2.0 equiv) are added, and the reaction is stirred for 4 hours.
  • Workup :
    • The mixture is filtered to remove triethylamine hydrochloride, concentrated, and recrystallized from ethanol/water.

Yield : 75–90%.
Advantages :

  • Avoids coupling agents, reducing cost.
  • Suitable for large-scale synthesis.

Reductive Amination of Aldehyde Intermediates

A less common approach involves reductive amination of methyl 4-formylbenzoate with 3-aminopropylamine, though this requires precise control to avoid over-reduction.

Procedure

  • Imine Formation :
    • Methyl 4-formylbenzoate (1.0 equiv) and 3-aminopropylamine (1.1 equiv) are stirred in methanol at 25°C for 1 hour.
  • Reduction :
    • Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added, and the reaction is stirred for 12 hours.
  • Workup :
    • The solvent is evaporated, and the residue is partitioned between DCM and water.
    • The organic layer is dried and purified via flash chromatography.

Yield : 50–65%.
Limitations :

  • Lower yields due to competing side reactions (e.g., self-condensation of aldehydes).
  • Requires rigorous exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry, the compound can be synthesized on resin-bound benzoic acid derivatives, enabling rapid parallel synthesis.

Procedure

  • Resin Loading :
    • Wang resin (1.0 equiv) is functionalized with 4-(hydroxymethyl)benzoic acid using DIC/HOBt in DMF.
  • Esterification :
    • The resin-bound acid is treated with methyl iodide (3.0 equiv) and DBU in DMF.
  • Amide Coupling :
    • 3-Aminopropylamine (5.0 equiv) and HATU (2.0 equiv) are added in DMF, agitated for 6 hours.
  • Cleavage :
    • The product is cleaved from the resin using 95% TFA in DCM.

Yield : 60–75%.
Applications :

  • Ideal for generating analogs in drug discovery.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Amide Coupling 70–85 ≥95 Moderate High
Acid Chloride Route 75–90 ≥98 High Moderate
Reductive Amination 50–65 ≥90 Low Low
Solid-Phase Synthesis 60–75 ≥85 High (parallel) High

Key Observations :

  • The acid chloride route offers the best balance of yield and scalability for industrial applications.
  • Solid-phase synthesis is preferred for library generation despite moderate yields.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates but complicate purification.
  • Ether solvents (THF) minimize ester hydrolysis but reduce solubility.

Temperature Control

  • Reactions conducted at 0–5°C suppress side reactions (e.g., oligomerization of 3-aminopropylamine).

Catalyst Additives

  • DMAP (4-dimethylaminopyridine) accelerates acyl transfer in coupling reactions, improving yields by 10–15%.

Challenges and Solutions

Amine Protection

  • Boc Protection : Introducing a tert-butoxycarbonyl (Boc) group on 3-aminopropylamine prevents unwanted side reactions during coupling. Deprotection with TFA yields the free amine.

Byproduct Management

  • Urea Formation : Excess coupling agents can lead to urea byproducts. Stoichiometric use of EDC/HOBt mitigates this.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates and amides.

Scientific Research Applications

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-aminopropyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Methyl 4-[(3-aminopropyl)carbamoyl]benzoate with structurally related compounds, focusing on synthesis, physicochemical properties, and functional distinctions.

Structural Analogues

a. Methyl 4-[4-(3-Aminopropyl)-3-[4-[3-(dimethylamino)propyl]phenyl]Pyrazol-1-yl]benzoate (Compound A)

  • Structure: Incorporates a pyrazole ring and a dimethylaminopropyl substituent in addition to the 3-aminopropyl-carbamoyl group.
  • Synthesis : Prepared via multi-step reactions involving sodium triethoxyborohydride and palladium catalysts, with intermediate purification by column chromatography .
  • Key Properties: Higher molecular weight (due to the pyrazole and dimethylamino groups) and altered solubility compared to the target compound.

b. Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound B)

  • Structure : Features a tetrafluoropropoxy linker and a pyrazole-carboxamide moiety.
  • Synthesis : Achieved via nucleophilic substitution with iodonium salt, yielding a 58% isolated yield .
  • Key Properties : Fluorinated groups enhance lipophilicity, while the ethyl ester may reduce hydrolytic stability relative to methyl esters.

c. Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate (Compound C)

  • Structure: Contains an ethynyl-benzyl carbamoyl group instead of the aminopropyl chain.
  • Synthesis : Synthesized via desilylation of a triisopropylsilyl-protected precursor using TBAF/THF, with 59% yield .
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Solubility Key Functional Groups
Target Compound ~250.3* Not reported Polar solvents Methyl ester, primary amine
Compound A ~470.5 Not reported Moderate Pyrazole, dimethylamino
Compound B 460.4 97–99 Low Tetrafluoropropoxy, ethyl ester
Compound C 297.3 93.3–95.3 THF, DCM Ethynyl, benzyl carbamoyl

*Calculated based on formula C₁₂H₁₆N₂O₃.

Biological Activity

Methyl 4-[(3-aminopropyl)carbamoyl]benzoate, with the CAS number 672302-62-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C12H16N2O3
Molecular Weight: 232.27 g/mol
IUPAC Name: this compound

The compound features a benzoate moiety substituted with a carbamoyl group linked to a 3-aminopropyl chain, which may contribute to its biological activity through interactions with various molecular targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that it interacts with glutathione-related enzymes, potentially affecting antioxidant defenses and detoxification processes .
  • Receptor Modulation: The structural features of this compound may allow it to bind to various receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity: There is evidence suggesting that this compound exhibits antimicrobial properties, making it a candidate for further exploration in therapeutic applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown effectiveness against several bacterial strains, indicating its possible use as an antimicrobial agent. The following table summarizes the antimicrobial activity observed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a basis for developing new antimicrobial therapies.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential role in modulating inflammatory responses.

Case Studies

  • Case Study on Enzyme Inhibition:
    A study evaluated the inhibitory effects of various derivatives of methyl 4-carbamoylbenzoates on glutathione reductase (GR) and glutathione S-transferase (GST). The findings revealed that certain derivatives exhibited significant inhibition of these enzymes, suggesting a potential mechanism for their biological activity .
  • Antimicrobial Efficacy:
    In a comparative study of several benzoate derivatives, this compound was found to outperform many traditional antibiotics against resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms .

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